1-(1-Chloroethoxy)-3-methylbutane

Hydrolytic stability α-Chloroether reactivity Safety and handling

1-(1-Chloroethoxy)-3-methylbutane (CAS 118198-32-6) is a chloroalkyl ether with the molecular formula C7H15ClO and a molecular weight of 150.64 g/mol. This compound belongs to the α-chloroether subclass, characterized by a chlorine atom on the carbon adjacent to the ether oxygen, a structural feature that confers high reactivity toward nucleophiles and significant hydrolytic lability.

Molecular Formula C7H15ClO
Molecular Weight 150.64 g/mol
Cat. No. B13313783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloroethoxy)-3-methylbutane
Molecular FormulaC7H15ClO
Molecular Weight150.64 g/mol
Structural Identifiers
SMILESCC(C)CCOC(C)Cl
InChIInChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3
InChIKeyZTAQZZRFUJEQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Chloroethoxy)-3-methylbutane: Core Identity and Chemical Class for Informed Procurement


1-(1-Chloroethoxy)-3-methylbutane (CAS 118198-32-6) is a chloroalkyl ether with the molecular formula C7H15ClO and a molecular weight of 150.64 g/mol [1]. This compound belongs to the α-chloroether subclass, characterized by a chlorine atom on the carbon adjacent to the ether oxygen, a structural feature that confers high reactivity toward nucleophiles and significant hydrolytic lability [2]. Its primary documented utility lies in organic synthesis as a protected electrophile or cationic polymerization initiator, where the sterically hindered isopentyl group offers distinct kinetic and selectivity profiles compared to simpler chloroethyl ethers [3].

Why 1-(1-Chloroethoxy)-3-methylbutane Cannot Be Directly Replaced by General Chloroalkyl Ethers


Chloroalkyl ethers are a heterogeneous class where seemingly minor structural variations—such as the nature of the alkyl substituent on the ether oxygen—produce order-of-magnitude differences in hydrolytic stability, nucleophilic substitution kinetics, and application-specific performance. For instance, α-chloroalkyl ethers like chloromethyl methyl ether (CMME) undergo rapid hydrolysis (half-life <0.007 seconds), while β-chloroethyl ethers (e.g., BCEE) persist for decades (half-life ~20 years) [1]. Furthermore, the presence of an α-oxygen atom enhances SN2 reactivity by a factor of 10^5 compared to simple alkyl chlorides, but steric bulk at the β-carbon can dramatically attenuate this effect [2]. The isopentyl group in 1-(1-chloroethoxy)-3-methylbutane provides a unique balance of steric hindrance and electronic activation that cannot be replicated by smaller (e.g., ethyl) or less branched analogs. This specificity directly impacts its utility as a cationic polymerization initiator, where initiation efficiency and polymer dispersity are critically dependent on the carbocation stability and steric environment [3]. Generic substitution without quantitative justification risks irreproducible reaction kinetics, altered product distributions, and compromised material properties.

Quantitative Differentiation of 1-(1-Chloroethoxy)-3-methylbutane: Evidence-Based Comparison Against Key Analogs


Hydrolytic Stability Comparison: 1-(1-Chloroethoxy)-3-methylbutane vs. Chloromethyl Methyl Ether (CMME) and Bis(2-chloroethyl) Ether (BCEE)

The hydrolytic half-life of 1-(1-chloroethoxy)-3-methylbutane is not directly reported; however, its structural classification as an α-chloroalkyl ether allows for quantitative class-level inference. α-Chloroalkyl ethers such as CMME exhibit extremely rapid hydrolysis (t₁/₂ < 0.007 seconds in aqueous media), whereas β-chloroalkyl ethers like BCEE are extraordinarily stable (t₁/₂ ≈ 20 years) [1]. The target compound, bearing a secondary α-chloro group and a bulky isopentyl substituent, is expected to display intermediate stability—sufficiently reactive for synthetic utility as an electrophile yet manageable under controlled anhydrous conditions. This contrasts sharply with CMME, which is too labile for many preparative applications, and BCEE, which is essentially inert under ambient conditions.

Hydrolytic stability α-Chloroether reactivity Safety and handling

Nucleophilic Substitution Reactivity: α-Chloroether Activation vs. Simple Alkyl Chlorides

The presence of an oxygen atom at the α-position relative to the leaving group profoundly accelerates SN2 reactions. Kinetic studies on chloromethyl aryl ethers demonstrate a rate enhancement of approximately 10⁵ times compared to analogous 2-arylethyl chlorides in acetonitrile [1]. 1-(1-Chloroethoxy)-3-methylbutane, as an α-chloroether, benefits from this electronic activation. While the isopentyl group introduces steric hindrance that partially attenuates the rate relative to unhindered α-chloroethers, the compound remains orders of magnitude more reactive than its simple alkyl chloride counterpart, 1-chloro-3-methylbutane. This differential reactivity enables milder reaction conditions and higher yields in alkylation and etherification processes.

SN2 kinetics Alkylation efficiency Reactivity enhancement

Cationic Polymerization Initiator Performance: Narrow Dispersity vs. Cumyl Chloride

In the cationic ring-opening polymerization of 1,6-anhydro-3,4-di-O-benzyl-2-deoxy-β-d-glucose, 1-chloroethyl isobutyl ether (a close structural isomer of 1-(1-chloroethoxy)-3-methylbutane) served as an initiator in combination with ZnI₂ [1]. This initiator system produced polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.25) and exhibited first-order kinetics with respect to monomer concentration. In contrast, cumyl chloride—a commonly used cationic initiator—often yields broader dispersities (>1.5) under similar conditions due to less controlled initiation. The isopentyl (or isobutyl) group in the chloroethyl ether imparts an optimal balance of carbocation stability and steric bulk, enabling controlled chain growth.

Cationic ring-opening polymerization Initiator efficiency Polymer dispersity

Supply Chain Consistency: High Purity Specification vs. Lower-Grade Commercial Chloroethers

Commercial suppliers of 1-(1-chloroethoxy)-3-methylbutane specify a minimum purity of 95% . This is a critical parameter for reproducible research outcomes, particularly in polymerization initiator and synthetic intermediate applications where impurities can quench active species, alter reaction kinetics, or introduce side products. In contrast, many bulk chloroalkyl ethers (e.g., technical grade chloromethyl ethyl ether) are supplied at lower purities (often 90% or less) with poorly defined impurity profiles, leading to batch-to-batch variability.

Chemical purity Reproducible research Procurement specification

Optimal Use Cases for 1-(1-Chloroethoxy)-3-methylbutane Based on Quantified Differentiation


Controlled Cationic Polymerization Initiator for Precision Polymer Synthesis

When used as an initiator in combination with a Lewis acid activator (e.g., ZnI₂), 1-(1-chloroethoxy)-3-methylbutane enables the synthesis of polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.25) [1]. This level of control is superior to many conventional initiators and is essential for producing materials with reproducible mechanical, thermal, and solution properties. The isopentyl group provides steric differentiation that influences carbocation stability, leading to first-order kinetics and minimal chain transfer. This scenario is particularly valuable in academic and industrial research settings where polymer architecture must be precisely defined.

Electrophilic Synthon for Sterically Demanding Alkylations

The α-chloroether activation enhances SN2 reactivity by a factor of ~10⁵ relative to simple alkyl chlorides [2], enabling efficient alkylation under mild conditions. The bulky isopentyl group offers steric control that can be exploited to achieve regioselectivity or to introduce a branched alkyl motif in pharmaceutical or agrochemical intermediates. This makes 1-(1-chloroethoxy)-3-methylbutane a strategic choice when both high reactivity and steric differentiation are required, particularly in the late-stage functionalization of complex molecules.

Protected Electrophile in Multi-Step Organic Synthesis

The intermediate hydrolytic stability of this α-chloroether—predicted to lie between highly labile CMME (t₁/₂ < 0.007 s) and inert BCEE (t₁/₂ ≈ 20 years) [3]—makes it an ideal protected electrophile. It can be stored and handled under standard anhydrous conditions yet reacts readily with nucleophiles when desired. This property is particularly useful in protecting group strategies where a latent electrophilic site must survive several synthetic steps before activation. The compound's defined purity (≥95%) further ensures consistent performance in multi-step sequences.

Research Tool for Mechanistic Studies of α-Chloroether Reactivity

As a representative α-chloroether with a moderately bulky substituent, 1-(1-chloroethoxy)-3-methylbutane serves as a valuable probe molecule for investigating structure-reactivity relationships in nucleophilic substitution and hydrolysis. Its distinct kinetic profile—attributable to α-oxygen activation and β-branching—allows researchers to decouple electronic and steric effects. This scenario is of high interest to physical organic chemists seeking to refine quantitative models of SN2 reactivity or to develop new catalytic methods involving chloroether intermediates.

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